![molecular formula C21H23FN4O3S B2384191 3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 1216854-63-5](/img/structure/B2384191.png)
3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C21H23FN4O3S and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be fully identified. It is known that the compound has a piperazine moiety , which is a common feature in many drugs that target the central nervous system. The presence of the fluorophenyl group may also suggest an interaction with certain types of receptors or enzymes in the body .
Mode of Action
The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing signal transduction pathways, enzyme activities, or receptor functions .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound interacts with G protein-coupled receptors, it could influence intracellular signaling pathways such as the cyclic AMP pathway or the phosphoinositide pathway
Pharmacokinetics
For example, the piperazine ring may enhance the compound’s solubility, potentially improving its absorption and distribution . The fluorophenyl group could affect the compound’s metabolism, possibly leading to the formation of active metabolites .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, if the compound acts as an antagonist at a certain receptor, it could inhibit the receptor’s activity, leading to decreased cellular responses to the receptor’s natural ligand .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with its targets . Additionally, the presence of other molecules could lead to competitive or noncompetitive inhibition, potentially affecting the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
The compound has shown high affinity for σ receptors and noticeable affinities for monoamine transporters . It interacts with these biomolecules, potentially influencing biochemical reactions within the cell .
Cellular Effects
Its interaction with σ receptors and monoamine transporters suggests it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its binding interactions with σ receptors and monoamine transporters suggest it may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3S/c22-16-8-10-17(11-9-16)25-12-14-26(15-13-25)21(27)7-3-6-20-23-18-4-1-2-5-19(18)30(28,29)24-20/h1-2,4-5,8-11H,3,6-7,12-15H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCCDMULOHFHRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC3=NS(=O)(=O)C4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B2384108.png)

![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2384113.png)
![2-(2-Fluorophenoxy)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]propan-1-one](/img/structure/B2384114.png)
![4-(2-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2384115.png)
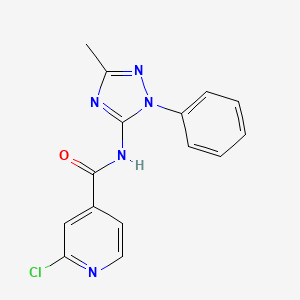
![3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2384118.png)
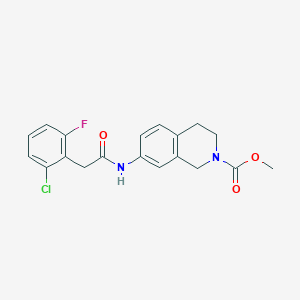
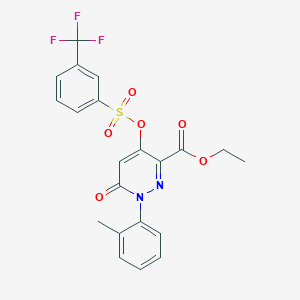
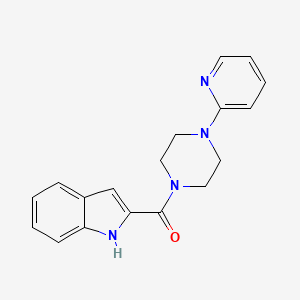
![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2384126.png)
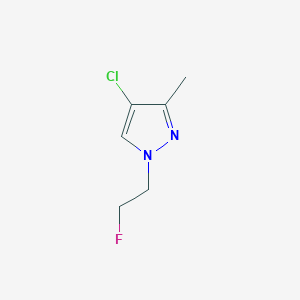
![3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2384130.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea](/img/structure/B2384131.png)
